

A Technical Guide to the Nomenclature and Application of Sodium Dihydrogen Citrate

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Compound of Interest

Compound Name: *Sodium dihydrogen citrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, and key experimental applications of **sodium dihydrogen citrate**. Intended for professionals in research and development, this document offers detailed methodologies and structured data to support laboratory work and formulation development.

Core Concepts in Nomenclature

The naming of sodium citrate salts can be nuanced, reflecting the progressive neutralization of the three carboxylic acid groups of citric acid. **Sodium dihydrogen citrate** is the acid salt resulting from the replacement of one of citric acid's three acidic protons with a sodium ion.

Systematic and Common Names:

- IUPAC Name: Sodium 2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate[1].
- Common Names: Monosodium citrate, sodium citrate monobasic[1][2][3].
- Synonyms: Sodium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate, E 331i[1][4][5].

The following diagram illustrates the relationship between citric acid and its corresponding sodium salts, highlighting the sequential replacement of acidic protons.

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Caption: Neutralization pathway of citric acid to its sodium salts.

Physicochemical and Analytical Data

The following tables summarize key quantitative data for **sodium dihydrogen citrate**, facilitating comparison and use in experimental design.

Table 1: Physicochemical Properties of **Sodium Dihydrogen Citrate**

Property	Value	Reference
Chemical Formula	C ₆ H ₇ NaO ₇	[1][4]
Molar Mass	214.105 g·mol ⁻¹	[1]
Appearance	White, odorless, crystalline powder	[6][7]
Solubility in Water	Highly soluble	[1][4]
Solubility in Ethanol	Practically insoluble	[1][4]
Acidity (pKa)	3.50–3.80	[1]
pH (5% aqueous solution)	3.5–3.8	[4]

Table 2: Analytical Parameters for HPLC Analysis of Citrate

Parameter	Value	Reference
Column	Diamonsil C18 (250 mm × 4.6 mm, 5 µm)	[8]
Mobile Phase	Methanol : 0.05 M KH ₂ PO ₄ (pH 2.5–2.8) (5:95, v/v)	[8]
Flow Rate	1.0 mL/min	[8]
Detection Wavelength	210 nm	[8]
Linear Range	0.5–6 mg/mL	[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and key applications of **sodium dihydrogen citrate**.

Synthesis of Sodium Dihydrogen Citrate

Principle: This protocol describes the synthesis of **sodium dihydrogen citrate** through the partial neutralization of citric acid with sodium bicarbonate.[1][5]

Materials:

- Citric acid (anhydrous)
- Sodium bicarbonate
- Deionized water
- Ethanol (95%)
- Magnetic stirrer and stir bar
- Beakers
- pH meter

- Büchner funnel and filter paper

Procedure:

- Prepare a concentrated aqueous solution of citric acid (e.g., 2 moles in 500 mL of deionized water).
- Slowly add sodium bicarbonate (1 mole) to the citric acid solution while stirring continuously. The addition should be gradual to control the effervescence of CO₂.
- Monitor the pH of the solution. The target pH for **sodium dihydrogen citrate** is between 3.5 and 3.8.
- Once the reaction is complete and the desired pH is achieved, the solution can be concentrated by gentle heating to induce crystallization.
- Alternatively, the **sodium dihydrogen citrate** can be precipitated by adding a sufficient volume of ethanol, in which it is insoluble.
- Collect the resulting white crystalline precipitate by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
- Dry the purified **sodium dihydrogen citrate** in an oven at a low temperature (e.g., 60-70 °C) to a constant weight.

Quantitative Analysis by Titration

Principle: The purity of **sodium dihydrogen citrate** can be determined by titrating the remaining acidic protons with a standardized solution of sodium hydroxide.

Materials:

- **Sodium dihydrogen citrate** (dried sample)
- 0.1 N Sodium hydroxide (standardized solution)

- Deionized water
- Potentiometric titrator or pH meter
- Burette
- Beaker
- Analytical balance

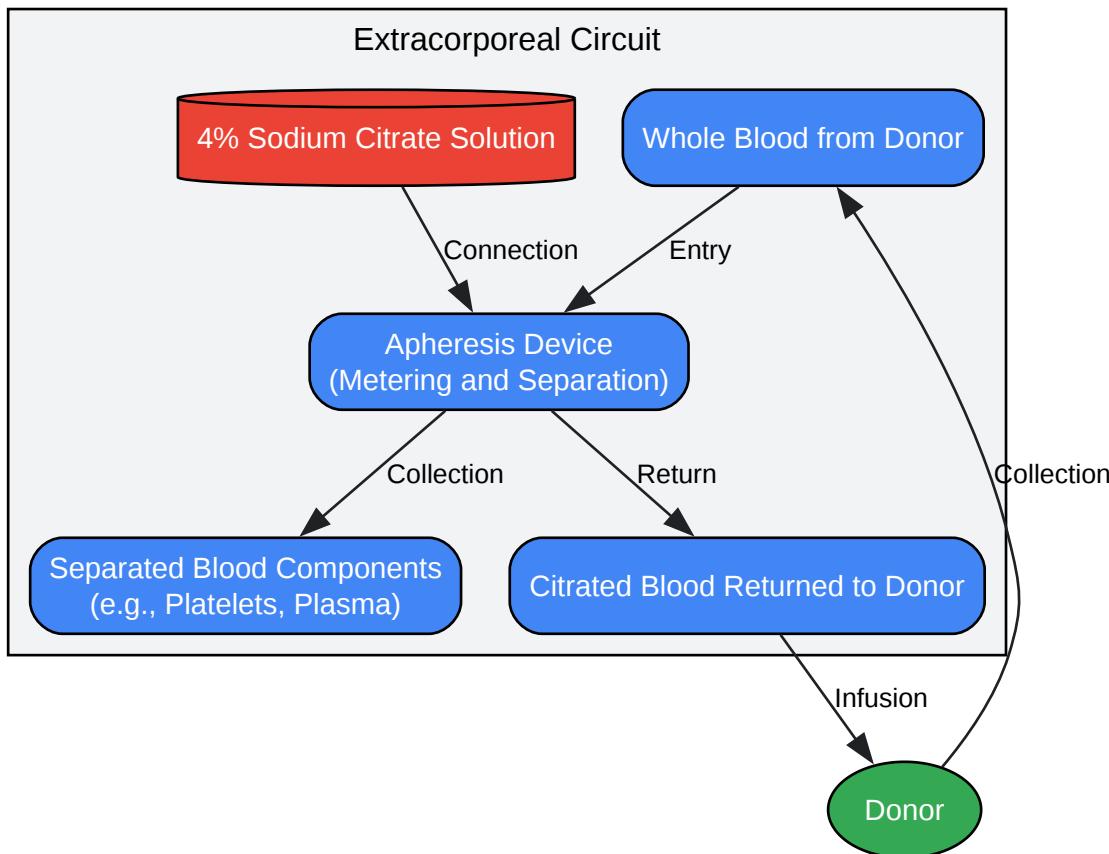
Procedure:

- Accurately weigh approximately 180 mg of the dried **sodium dihydrogen citrate** sample.[\[1\]](#)
- Dissolve the sample in 25 mL of deionized water in a beaker.[\[1\]](#)
- Titrate the solution with 0.1 N sodium hydroxide using a potentiometric titrator to determine the endpoint.[\[1\]](#)
- Record the volume of NaOH solution required to reach the equivalence point.
- Calculate the purity of the **sodium dihydrogen citrate** using the following formula:
 - Purity (%) = $(V \times N \times 10.706) / W \times 100$
 - Where:
 - V = Volume of NaOH solution in mL
 - N = Normality of the NaOH solution
 - W = Weight of the sample in mg
 - 10.706 = mg of C6H7NaO7 equivalent to 1 mL of 0.1 N NaOH[\[1\]](#)

Application as a Blood Anticoagulant

Principle: Sodium citrate acts as an anticoagulant by chelating calcium ions in the blood, which are essential for the coagulation cascade.[\[2\]](#)[\[9\]](#)

Workflow for Anticoagulation in Apheresis:



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Caption: Workflow of sodium citrate use in an apheresis procedure.

Protocol for Regional Citrate Anticoagulation in Continuous Veno-Venous Hemofiltration (CVVH):

Materials:

- 4% Sodium Citrate Solution
- Infusion pump
- CVVH machine
- Blood gas and electrolyte analyzer

Procedure:

- Infuse the 4% sodium citrate solution into the arterial port of the CVVH circuit.[10]
- The initial infusion rate is calculated based on the blood flow rate (e.g., infusion rate (mL/h) = blood flow rate (mL/min) × 1.3–1.5).[10]
- Monitor the post-filter ionized calcium ($i\text{Ca}^{2+}$) levels hourly at the beginning of the treatment. The target range is typically 0.25–0.35 mmol/L.[10]
- Adjust the citrate infusion rate to maintain the target post-filter $i\text{Ca}^{2+}$ level.[10]
- Administer a calcium solution through a separate line (e.g., central venous line or the return port of the circuit) to replace the calcium lost through chelation and maintain systemic calcium levels in the patient.[10]
- Monitor systemic $i\text{Ca}^{2+}$ levels and the total calcium/ $i\text{Ca}^{2+}$ ratio every 4-6 hours once the patient is stable.[10]

Use in Gold Nanoparticle Synthesis (Turkevich Method)

Principle: Sodium citrate serves as both a reducing agent and a capping agent in the synthesis of gold nanoparticles. It reduces Au^{3+} ions to Au^0 and then stabilizes the newly formed nanoparticles, preventing their aggregation.

Materials:

- Hydrogen tetrachloroaurate (HAuCl_4) solution (1.0 mM)
- Trisodium citrate dihydrate solution (1%)
- Stirring hot plate and stir bar
- Erlenmeyer flask or beaker
- Deionized water

Procedure:

- Add 20 mL of 1.0 mM HAuCl₄ solution to a 50 mL beaker on a stirring hot plate.[7]
- Bring the solution to a rolling boil while stirring.[7]
- Quickly add 2 mL of the 1% trisodium citrate solution to the rapidly stirring, boiling HAuCl₄ solution.[7]
- Observe the color change of the solution from pale yellow to colorless, then to gray, and finally to a deep red, which indicates the formation of gold nanoparticles.
- Continue heating and stirring for approximately 10 minutes.[7]
- Remove the solution from the heat and allow it to cool to room temperature. The resulting colloidal gold solution is stable for an extended period.

This guide provides foundational knowledge and practical protocols for the effective use of **sodium dihydrogen citrate** in a variety of scientific and developmental contexts. For specific applications, further optimization of these methods may be required.

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